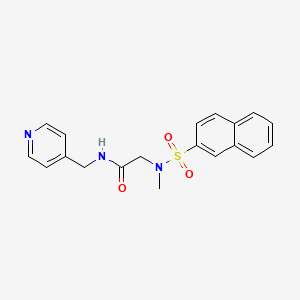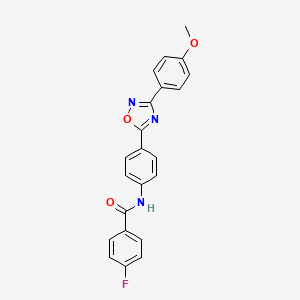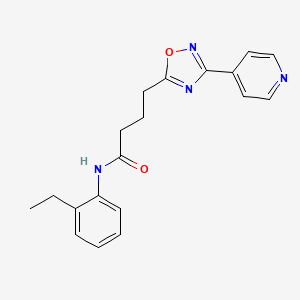
N-butyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-2-methoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-butyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-2-methoxybenzamide, also known as BMH-21, is a synthetic compound that has been extensively studied for its potential as an anticancer agent. It belongs to the family of benzamide derivatives and has shown promising results in preclinical studies.
Wirkmechanismus
The mechanism of action of N-butyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-2-methoxybenzamide involves the inhibition of DNA synthesis and repair. The compound binds to DNA and prevents the activity of enzymes involved in DNA replication and repair. This leads to the accumulation of DNA damage and ultimately triggers cell death.
Biochemical and Physiological Effects:
N-butyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-2-methoxybenzamide has been found to affect several biochemical and physiological processes in cancer cells. It has been shown to increase reactive oxygen species (ROS) levels, disrupt mitochondrial function, and activate the MAPK signaling pathway. These effects contribute to the selective cytotoxicity of the compound towards cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of N-butyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-2-methoxybenzamide is its selective cytotoxicity towards cancer cells, which makes it a promising candidate for further development as an anticancer agent. However, one of the limitations is its poor solubility in water, which may affect its effectiveness in vivo.
Zukünftige Richtungen
There are several future directions for the study of N-butyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-2-methoxybenzamide. One area of research is the optimization of the compound's structure to improve its solubility and efficacy. Another area is the investigation of its potential in combination with other anticancer agents. Additionally, the development of novel drug delivery systems for N-butyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-2-methoxybenzamide may enhance its therapeutic potential. Further preclinical and clinical studies are necessary to evaluate the safety and efficacy of N-butyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-2-methoxybenzamide as an anticancer agent.
Synthesemethoden
The synthesis of N-butyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-2-methoxybenzamide involves the reaction of 2-methoxybenzoyl chloride with N-butyl-N-methylamine, followed by the reaction with 2-hydroxy-7-methylquinoline. The final product is obtained after purification and isolation.
Wissenschaftliche Forschungsanwendungen
N-butyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-2-methoxybenzamide has been studied for its potential as an anticancer agent. It has shown selective cytotoxicity towards cancer cells, while sparing normal cells. The compound has been found to induce apoptosis, inhibit cell proliferation, and disrupt the cell cycle of cancer cells. It has also been shown to inhibit tumor growth in animal models.
Eigenschaften
IUPAC Name |
N-butyl-2-methoxy-N-[(7-methyl-2-oxo-1H-quinolin-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O3/c1-4-5-12-25(23(27)19-8-6-7-9-21(19)28-3)15-18-14-17-11-10-16(2)13-20(17)24-22(18)26/h6-11,13-14H,4-5,12,15H2,1-3H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRILMEPSVMPOMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CC1=CC2=C(C=C(C=C2)C)NC1=O)C(=O)C3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-butyl-2-methoxy-N-[(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl]benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2H-1,3-benzodioxol-5-yl)-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7716321.png)
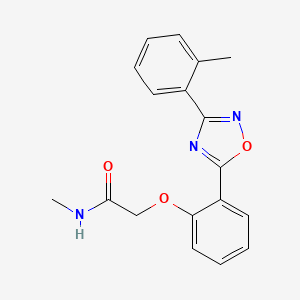
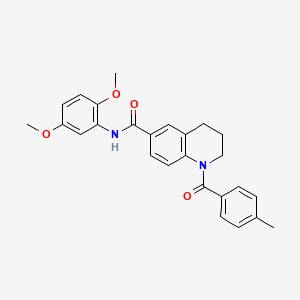
![5-oxo-3-phenyl-N-[4-(propan-2-yl)phenyl]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7716344.png)
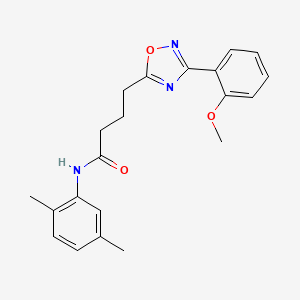
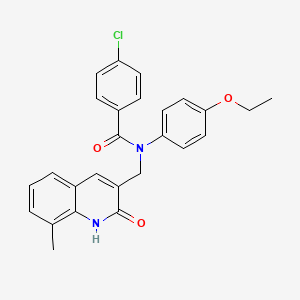
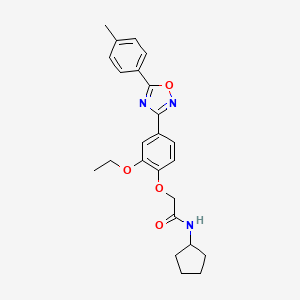
![1-(3-chloro-4-ethoxybenzenesulfonyl)-N-[(pyridin-3-yl)methyl]piperidine-4-carboxamide](/img/structure/B7716371.png)
